molecular formula C10H6BrClO2S B12870611 Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate

Katalognummer: B12870611
Molekulargewicht: 305.58 g/mol
InChI-Schlüssel: LLBCYHOCSXDNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing sulfur, and they are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 3-chloro-5-bromobenzo[b]thiophene with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Wirkmechanismus

The mechanism of action of methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate inflammatory pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate
  • Methyl 3-hydroxy-5-bromobenzo[b]thiophene-2-carboxylate
  • Methyl 3-chloro-5-fluorobenzo[b]thiophene-2-carboxylate

Uniqueness

Methyl 3-chloro-5-bromobenzo[b]thiophene-2-carboxylate is unique due to the presence of both chlorine and bromine atoms on the thiophene ring, which allows for diverse chemical modifications and applications. Its structural features enable it to participate in a wide range of chemical reactions, making it a versatile compound in research and industrial applications .

Eigenschaften

Molekularformel

C10H6BrClO2S

Molekulargewicht

305.58 g/mol

IUPAC-Name

methyl 5-bromo-3-chloro-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C10H6BrClO2S/c1-14-10(13)9-8(12)6-4-5(11)2-3-7(6)15-9/h2-4H,1H3

InChI-Schlüssel

LLBCYHOCSXDNBV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C2=C(S1)C=CC(=C2)Br)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.